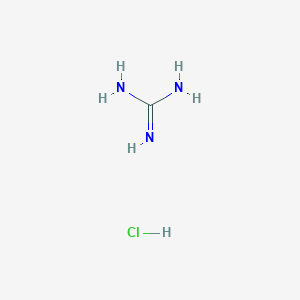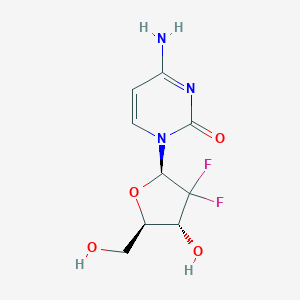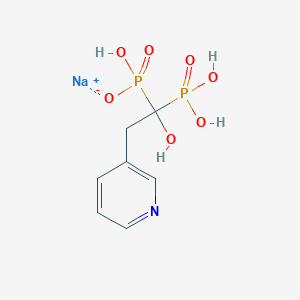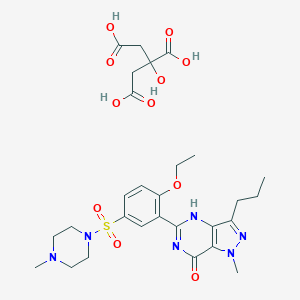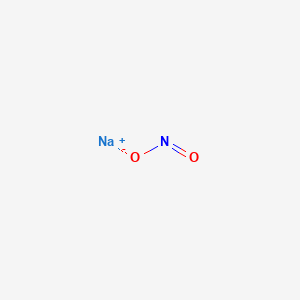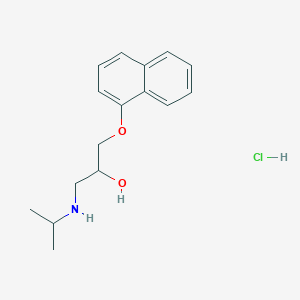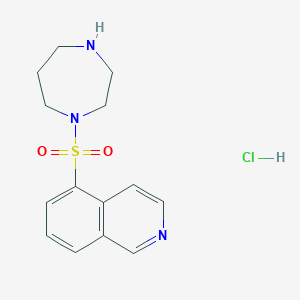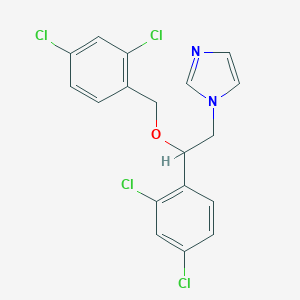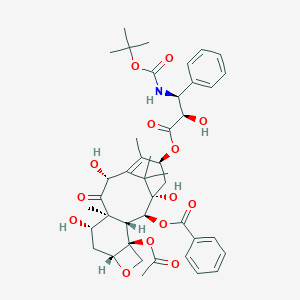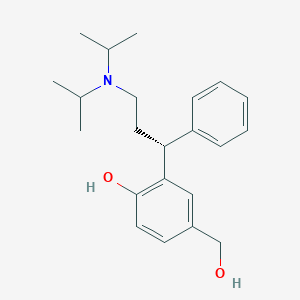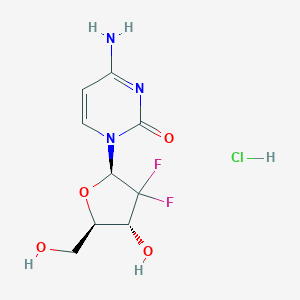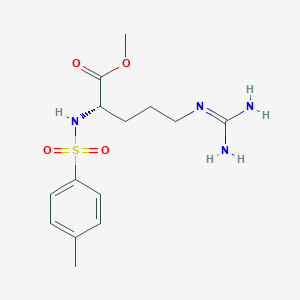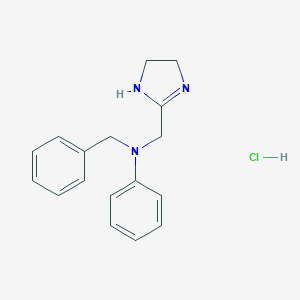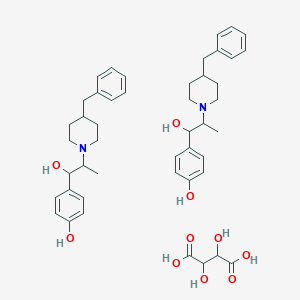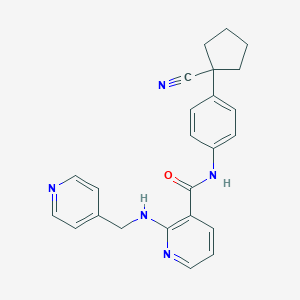
阿帕替尼
描述
Apatinib, also known as rivoceranib, is a novel, small molecule that acts as a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. It is part of a class of anti-angiogenic drugs that obstruct the formation of new blood vessels, a process essential for tumor growth and metastasis. Its effectiveness has been studied across a variety of advanced or metastatic cancers including gastric cancer, non-small cell lung cancer, breast cancer, and hepatocellular carcinoma, among others (Scott, 2018).
Synthesis Analysis
Apatinib's synthesis involves processes that yield a compound capable of selectively inhibiting the VEGFR-2 pathway. The drug's synthesis and its mechanisms of action are critical in understanding how it effectively hinders angiogenesis, which is pivotal for cancer cell survival and proliferation. The synthesis process contributes to the drug's efficacy in targeting and binding to the VEGFR-2 tyrosine kinase, thereby inhibiting the angiogenesis process essential for tumor growth and metastasis.
Molecular Structure Analysis
The molecular structure of apatinib enables its selective inhibition of the VEGFR-2 kinase. This selective inhibition is crucial for its effectiveness in cancer treatment, as VEGFR-2 plays a significant role in angiogenesis. The molecular interactions between apatinib and the ATP binding site of VEGFR-2 prevent the phosphorylation of the receptor, thus inhibiting the downstream signaling pathways that lead to angiogenesis.
Chemical Reactions and Properties
Apatinib's chemical properties, including its solubility, stability, and reactivity, are fundamental to its pharmacokinetics and pharmacodynamics. Its ability to inhibit multiple ATP-binding cassette transporters highlights its potential in reversing multidrug resistance, a significant barrier in cancer treatment. These properties are essential for its absorption, distribution, metabolism, and excretion, affecting its efficacy and safety profile (Mi et al., 2010).
Physical Properties Analysis
The physical properties of apatinib, including its crystal form and solubility, impact its formulation and delivery. Studies on stable cocrystals and salts of apatinib have shown improved solubility in aqueous solutions, which is crucial for its bioavailability and therapeutic effectiveness. The development of these cocrystals and salts aims to overcome challenges related to the drug's solubility and stability, enhancing its clinical application (Zhu et al., 2018).
Chemical Properties Analysis
Apatinib's interaction with cytochrome P450 enzymes indicates its potential for drug-drug interactions, which is vital for its integration into existing cancer treatment regimens. Its inhibition effects on human and rat cytochrome P450 highlight the importance of understanding these interactions to minimize adverse effects and optimize therapeutic outcomes (Bao et al., 2018).
科研应用
胶质瘤治疗:阿帕替尼抑制胶质瘤细胞增殖、克隆形成,并促进凋亡,表明其在胶质瘤治疗中的潜力 (Wang et al., 2018)。
结直肠癌治疗:在人类结直肠癌细胞系中,阿帕替尼诱导内质网应激相关的凋亡和保护性自噬。针对自噬可能是在这种情况下缓解药物抗性的一种有前途的策略 (Cheng et al., 2018)。
结肠癌治疗:通过将阿帕替尼与cRGD-Lipo-PEG结合,一种靶向药物传递系统,在结肠癌治疗中实现了增强的肿瘤靶向作用和降低的毒性 (Song et al., 2017)。
宫颈癌:阿帕替尼抑制宫颈癌的肿瘤生长,并与紫杉醇显示出协同作用,以实现更显著的肿瘤抑制 (Qiu et al., 2018)。
晚期胃癌治疗:阿帕替尼在治疗晚期胃癌方面有效,并已研究了其与细胞色素P450酶的相互作用 (Bao et al., 2018)。
广泛恶性肿瘤治疗:阿帕替尼在治疗各种癌症方面显示出疗效,包括胃癌、肝细胞癌、肺癌、乳腺癌、肉瘤、食管癌、结直肠癌、卵巢癌、宫颈癌和胆管癌 (Tian, Niu, & Yao, 2021)。
抗血管生成分子:作为口服抗血管生成分子,阿帕替尼抑制血管内皮生长因子受体-2 (Ding et al., 2013)。
规避多药耐药:阿帕替尼增强ABCB1和ABCG2底物药物的细胞毒性,可能有助于克服对传统抗肿瘤药物的多药耐药 (Mi et al., 2010)。
肝细胞癌:阿帕替尼改善了晚期肝细胞癌患者经肝动脉化疗栓塞的疗效,增强了肿瘤进展和总生存 (Kan et al., 2020)。
各种恶性肿瘤的抗肿瘤活性:阿帕替尼在广泛的恶性肿瘤中显示出抗肿瘤活性,部分原因是其对肝脏中3α羟基丁酸含量的增加的影响 (Feng et al., 2019)。
三阴性乳腺癌:阿帕替尼被推荐用于重度预处理的转移性三阴性乳腺癌患者 (Hu et al., 2014)。
纳米泡药物传递系统:阿帕替尼载荷的纳米泡结合超声靶向纳米泡破坏已成功地抑制了体外HepG2细胞的生长并诱导凋亡 (Tian et al., 2018)。
晚期胃腺癌:阿帕替尼已获批用于中国晚期胃腺癌或胃食管结合部腺癌的治疗 (Shao et al., 2020)。
上皮性卵巢癌:阿帕替尼是复发、铂类耐药、预处理的上皮性卵巢癌的可行治疗方法 (Miao et al., 2017)。
非小细胞肺癌:阿帕替尼联合化疗或靶向治疗可能对治疗非小细胞肺癌有效 (Liu et al., 2019)。
晚期非鳞状非小细胞肺癌:阿帕替尼在晚期非鳞状非小细胞肺癌患者中显示出良好的疗效和可控的毒副作用(Wu et al., 2018)。
胃食管腺癌:阿帕替尼是一种新兴的治疗选择,适用于化疗失败后晚期胃腺癌或胃食管腺癌患者(Scott, 2018)。
实体肿瘤:阿帕替尼正在中国进行固体肿瘤的II/III期临床试验(Ding et al., 2012)。
晚期肉瘤:阿帕替尼在晚期肉瘤患者中表现出良好的疗效和耐受性,能够在大部分病例中实现肿瘤缩小和疾病控制(Liao et al., 2019)。
Safety And Hazards
In the safety population, 87.9% of patients experienced treatment-related adverse events (TRAEs), with the most common hypertension (45.2%), proteinuria (26.5%), and white blood cell count decreased (25.3%) . Additionally, 51% of patients experienced grade ≥3 TRAEs. Fatal TRAEs occurred in 57 (2.9%) patients .
性质
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWQEMJFLWMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024366 | |
| Record name | Rivoceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-Cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide | |
CAS RN |
811803-05-1 | |
| Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apatinib free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivoceranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivoceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVOCERANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



